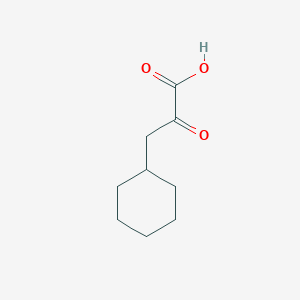

3-Cyclohexyl-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKNYMCJALGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Cyclohexyl 2 Oxopropanoic Acid

Established Chemical Synthesis Routes and Methodologies

The primary methods for synthesizing 3-Cyclohexyl-2-oxopropanoic acid involve the formation of the core carbon skeleton through carbon-carbon bond-forming reactions, followed by functional group manipulations to yield the final α-keto acid.

The use of organometallic reagents, particularly Grignard reagents, represents a fundamental strategy for constructing α-keto acids. This approach leverages the nucleophilic character of the organometallic compound to attack an electrophilic carbonyl carbon.

A common and effective method for the synthesis of this compound involves the condensation of a cyclohexyl Grignard reagent with a derivative of oxalic acid, typically a dialkyl oxalate (B1200264) like ethyl oxalate.

The process begins with the preparation of the Grignard reagent, cyclohexylmagnesium bromide, by reacting magnesium metal with cyclohexyl bromide in an anhydrous ether solvent, such as diethyl ether. orgsyn.org This reagent is then carefully reacted with ethyl oxalate. The nucleophilic cyclohexyl group attacks one of the electrophilic carbonyl carbons of the ethyl oxalate. This addition reaction is typically carried out at low temperatures to control reactivity.

Table 1: Reaction Details for Cyclohexylmagnesium Bromide and Ethyl Oxalate Condensation

| Step | Reactants | Reagents/Solvent | Key Conditions | Product/Intermediate |

| 1 | Magnesium, Cyclohexyl bromide | Dry Ether | Reflux | Cyclohexylmagnesium bromide |

| 2 | Cyclohexylmagnesium bromide, Ethyl oxalate | Dry Ether | Low temperature, controlled addition | Ester Intermediate |

| 3 | Ester Intermediate | Acid (e.g., HCl), Water | Acidic workup | This compound |

Base-catalyzed reactions provide an alternative pathway, often utilizing readily available starting materials like ketones. The Darzens condensation is a notable example of this type of reaction, which can be adapted for the synthesis of α-keto esters, precursors to α-keto acids.

This synthetic route employs cyclohexanone (B45756) and ethyl chloroacetate (B1199739) as the primary starting materials. The reaction is a base-catalyzed condensation, specifically a Darzens condensation, which forms an α,β-epoxy ester (a glycidic ester). orgsyn.org

In this procedure, a strong base, such as potassium tert-butoxide or sodium ethoxide, is used to deprotonate the α-carbon of ethyl chloroacetate, generating a nucleophilic enolate. orgsyn.org This enolate then attacks the carbonyl carbon of cyclohexanone. The subsequent intramolecular nucleophilic substitution, where the alkoxide displaces the chloride, results in the formation of an epoxide ring, yielding ethyl β,β-pentamethyleneglycidate (an older name for ethyl 1-oxaspiro[2.5]octane-2-carboxylate). orgsyn.org

This glycidic ester intermediate can then be hydrolyzed and subsequently decarboxylated to yield the desired product, although this route primarily leads to an aldehyde before oxidation to the carboxylic acid. A more direct conversion involves saponification of the glycidic ester followed by acidification, which can lead to rearrangement and opening of the epoxide to form the α-keto acid.

Table 2: Synthesis via Darzens Condensation of Cyclohexanone and Ethyl Chloroacetate

| Reactants | Base/Catalyst | Solvent | Reaction Conditions | Intermediate Product |

| Cyclohexanone, Ethyl Chloroacetate | Potassium tert-butoxide | tert-Butyl alcohol | 10–15°C, 2.5-3 hours | Ethyl β,β-pentamethyleneglycidate orgsyn.org |

Syntheses starting from aldehydes offer a direct way to install the required carbon chain. These methods often involve the formation of an intermediate that can be readily converted to the α-keto acid functionality.

Cyclohexanecarbaldehyde serves as a key starting material for a versatile synthesis of this compound. rsc.org One established protocol involves converting the aldehyde into an α-hydroxyimino ester, which is then hydrolyzed to the α-keto ester and subsequently to the acid.

In a specific example, cyclohexanecarbaldehyde is first reacted with a substituted malonate in the presence of a base. The resulting product is then treated with an alkyl nitrite, such as isoamyl nitrite, in the presence of a base like sodium ethoxide. This sequence yields ethyl 3-cyclohexyl-2-(hydroxyimino)propanoate. beilstein-journals.org This oxime can then be hydrolyzed under acidic conditions to give the corresponding α-keto ester, which upon further hydrolysis yields this compound. A 50% yield for the formation of the hydroxyimino ester intermediate from cyclohexanecarbaldehyde has been reported. beilstein-journals.org

Table 3: Synthesis from Cyclohexanecarbaldehyde via an α-Hydroxyimino Ester Intermediate

| Step | Starting Material | Reagents | Solvent | Product/Intermediate |

| 1 | Cyclohexanecarbaldehyde, Diethyl malonate | Base (e.g., NaH) | THF | Substituted malonate |

| 2 | Substituted malonate | Sodium ethoxide, Isoamyl nitrite | Ethanol | Ethyl 3-cyclohexyl-2-(hydroxyimino)propanoate beilstein-journals.org |

| 3 | Ethyl 3-cyclohexyl-2-(hydroxyimino)propanoate | Acid, Water | Heat | This compound |

Aldehyde-Derived Synthesis Protocols

Modern Advancements in Preparative Chemistry

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of chemical syntheses. For α-keto acids, this includes the development of novel catalytic systems and one-pot procedures to streamline reaction sequences. organic-chemistry.orggoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of modern chemical synthesis, aiming to maximize product yield and purity while minimizing reaction times and the formation of byproducts. While specific, in-depth studies on the optimization of this compound synthesis are not extensively detailed in publicly available literature, general principles from related α-keto acid syntheses can be applied.

Several synthetic routes to this compound have been described. One common method involves the reaction of cyclohexylmagnesium bromide with diethyl oxalate, followed by hydrolysis. Another approach is the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. A two-step synthesis starting from ethyl 1,3-dithiane-2-carboxylate has also been reported, involving alkylation with (bromomethyl)cyclohexane (B57075) and subsequent hydrolysis.

The optimization of such reactions would typically involve a systematic variation of several parameters:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A screening of various aprotic and protic solvents would be necessary to identify the optimal medium.

Temperature: Reaction temperatures are often critical. For instance, Grignard reactions are typically initiated at low temperatures and then allowed to warm to room temperature, while other reactions may require heating to proceed at a reasonable rate. nih.gov

Catalyst: In reactions involving catalysis, the nature and loading of the catalyst are key variables. For instance, in oxidation reactions to form α-keto acids from α-hydroxy acids, different catalysts can offer varying levels of chemoselectivity. organic-chemistry.org

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to maximize product formation and minimize degradation or side reactions.

A patent describing the production of α-keto-carboxylic acid esters through the oxidation of α-hydroxycarboxylic acid esters highlights the importance of reaction conditions. epo.org The process specifies a temperature range of 0°C to 30°C, with a preferred range of 0°C to 15°C, and the use of hypochlorous acid in a specific molar ratio to the starting material to achieve high yields. epo.org

Table 1: Illustrative Parameters for Optimization of α-Keto Acid Synthesis

| Parameter | Variable | Potential Impact on Yield and Purity |

|---|---|---|

| Temperature | 0°C to 100°C | Affects reaction rate and selectivity. |

| Solvent | Toluene, Dichloromethane, THF | Influences solubility of reactants and stability of intermediates. |

| Catalyst | Lewis acids, organocatalysts | Can accelerate the reaction and control stereochemistry. |

| Reactant Ratio | 1:1 to 1:2 | Can drive the reaction to completion and minimize side products. |

This table is illustrative and based on general principles of chemical synthesis optimization; specific values would need to be determined experimentally for the synthesis of this compound.

Scalability and Industrial Production Considerations in Academic Research

The transition of a synthetic route from a laboratory scale to industrial production introduces a new set of challenges and considerations. While academic research often prioritizes novelty and feasibility on a small scale, industrial production emphasizes cost-effectiveness, safety, and environmental impact.

For a compound like this compound, several factors would be crucial for scalable synthesis:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the raw materials.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly evaluated and mitigated. This includes considerations of exotherms, pressure buildup, and the handling of toxic or flammable substances.

Waste Management: The environmental impact of the process is a major concern. The development of "green" synthetic routes that minimize waste generation and utilize less hazardous solvents is an active area of research.

Purification Methods: Industrial-scale purification requires methods that are both efficient and cost-effective. A patented method for purifying pyruvic acid compounds, a class that includes this compound, involves the formation of a bisulfite adduct, which can then be easily decomposed to yield the high-purity product. googleapis.com This approach is noted as being suitable for industrial-scale production. googleapis.com

While detailed industrial production methods for this compound are proprietary, it is understood that they would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Table 2: Comparison of Laboratory and Industrial Synthesis Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Primary Goal | Proof of concept, novelty | Cost-effectiveness, efficiency, safety |

| Reagent Cost | Often secondary concern | Critical for economic viability |

| Safety | Managed in a fume hood | Extensive process safety management |

| Waste | Small, manageable quantities | Significant environmental and cost factor |

| Equipment | Glassware | Large reactors, automated systems |

Chemical Reactivity and Derivatization Pathways of 3 Cyclohexyl 2 Oxopropanoic Acid

Reactions Involving the Alpha-Keto Carboxylic Acid Moiety

The chemical behavior of 3-cyclohexyl-2-oxopropanoic acid is dominated by the interplay between its α-keto and carboxylic acid functional groups. This arrangement makes it a versatile precursor in organic synthesis, particularly in reactions that leverage the electrophilicity of the carbonyl carbons and the potential for the carboxyl group to be eliminated as carbon dioxide. acs.org The reactivity of this moiety is central to various synthetic transformations, including nucleophilic attacks, cyclization cascades, and decarboxylative functionalizations. acs.orgsioc-journal.cn

The α-keto group in this compound is susceptible to nucleophilic attack, a characteristic reaction of ketones. libretexts.org The presence of the adjacent carboxylic acid group can influence the reactivity of the keto group. These reactions often proceed via an initial addition to the carbonyl, which may be followed by subsequent transformation or elimination steps.

This compound reacts with nucleophiles like amines and alcohols. libretexts.org The reaction with primary amines can lead to the formation of imines through a nucleophilic addition followed by dehydration. libretexts.org In the case of secondary amines, enamines may be formed. libretexts.org

Under specific catalytic conditions, the α-keto acid moiety can undergo amidation. For instance, α-keto acids react with amines in the presence of a silver catalyst to yield amide products in good yields. researchgate.net Research on other α-keto acids has shown that they can be converted to α-ketoamides through various methods, including reactions with amines using molecular oxygen as an oxidant or via copper-catalyzed processes. organic-chemistry.org A specific reaction involving this compound with diethylamine, catalyzed by copper in dimethylformamide (DMF) at 40°C, results in the formation of 2-cyano-3-cyclohexyl-N,N-diethylpropanamide with a 75% yield.

The reaction with alcohols, typically under acid catalysis, can form hemiacetals and subsequently acetals, although the equilibrium for hydrate (B1144303) and hemiacetal formation from α-keto acids can be complex. libretexts.org

The dual functionality of α-keto acids like this compound makes them valuable substrates for condensation and cyclization reactions, enabling the construction of complex heterocyclic structures. sioc-journal.cnrsc.org These reactions often proceed through a decarboxylative pathway where the α-keto acid serves as an acyl radical precursor. sioc-journal.cnresearchgate.net

A variety of acylated cyclic compounds, including indolones, quinolinones, and coumarins, can be synthesized using α-keto acids via decarboxylative acylation followed by cyclization. sioc-journal.cn For example, this compound is used in [3+2] cycloaddition reactions to synthesize pyrroloisoxazolinediones. When reacted with 1-phenyl-1H-pyrrole-2,5-dione in the presence of copper(II) nitrate (B79036) in refluxing dioxane, it yields 3-cyclopentyl-5-phenyl-pyrroloisoxazolinedione. Another important transformation is the one-pot reaction of α-keto acids with acylhydrazines, which, through a tandem condensation, oxidative cyclization, and decarboxylation sequence, produces 2,5-disubstituted 1,3,4-oxadiazoles under transition-metal-free conditions. researchgate.net

Mechanistically, these cyclizations can be intricate. In the formation of cyclohexenone acids from the related phenylpyruvic acid, the reaction proceeds through the formation of a hemiketal intermediate, followed by an oxy-Cope researchgate.netresearchgate.net-sigmatropic rearrangement and a final intramolecular aldol (B89426) condensation. acs.org

Decarboxylation is a key transformation for α-keto acids, where the carboxylic acid group is eliminated as carbon dioxide (CO₂). sioc-journal.cnrsc.org This process is particularly facile because it generates a stabilized acyl radical or carbanion intermediate. sioc-journal.cn This reactivity has been harnessed in a wide array of catalytic decarboxylative conversions, establishing α-keto acids as versatile and green acylating agents, with CO₂ as the only byproduct. acs.orgrsc.org These transformations can be initiated by radical means, heat, or light. sioc-journal.cn

This compound can undergo decarboxylative halogenation through a radical-mediated pathway. acs.org This reaction, a variation of the Hunsdiecker reaction, involves the cleavage of the C-C bond adjacent to the carboxyl group and subsequent trapping of the resulting radical intermediate with a halogen source. acs.orgnih.gov

The mechanism proceeds through a radical chain process nih.gov:

Initiation: The reaction is initiated by the homolytic cleavage of an intermediate, often an acyl hypohalite formed in situ, which generates an acyloxy radical (RCOO•). nih.gov

Propagation: The unstable acyloxy radical rapidly undergoes decarboxylation, losing a molecule of CO₂ to form a cyclohexylmethyl radical. This carbon-centered radical then abstracts a halogen atom from a halogen source (e.g., BrCCl₃, I₂) to form the halogenated product and a new radical that continues the chain. acs.org

Termination: The reaction terminates when two radical species combine.

This process allows for the conversion of the α-keto acid into a cyclohexylmethyl halide. The selectivity of the reaction depends on the halogen source and reaction conditions.

Table 1: Products of Radical-Mediated Decarboxylative Halogenation of this compound

| Halogen Source | Major Product | Yield (%) |

|---|---|---|

| BrCCl₃ | Cyclohexylmethyl bromide | 44 |

| I₂ | Cyclohexylmethyl iodide | 37 |

Data sourced from a study on the chemical reactions of this compound.

The decarboxylative transformations of this compound can be initiated using either thermal or photolytic activation. acs.org Thermal activation provides the energy needed to induce the homolytic cleavage that initiates the radical chain reaction. nih.gov

Photolytic activation, often involving visible light, has emerged as a mild and efficient method for these reactions. acs.orgprinceton.edu Light can induce the decomposition of intermediates, such as those formed with iodobenzene (B50100) derivatives or acyl hypohalites, to generate the necessary radical species. acs.org Synergistic catalysis, combining visible-light-mediated photoredox and nickel catalysis, has been successfully applied to the direct decarboxylative arylation of α-oxo acids. princeton.edu In this context, cyclohexyl glyoxylic acid (a closely related compound) has been shown to be an effective coupling partner, reacting with aryl halides to form aryl cyclohexyl ketones in high yield (80%). princeton.edu This highlights the utility of photolytic methods in activating the α-keto acid for carbon-carbon bond formation following decarboxylation. princeton.edu

Decarboxylative Transformations

Formation of Functionalized Derivatives from this compound

The unique structure of this compound, which combines a reactive α-keto carboxylic acid group with a lipophilic cyclohexyl moiety, renders it a versatile intermediate for the synthesis of a variety of functionalized derivatives. Its carbonyl and carboxyl groups are key sites for chemical modification, enabling pathways to more complex molecular architectures.

The α-keto group in this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form the corresponding oximes. This reaction is a standard method for derivatizing carbonyl compounds. For instance, in analytical settings, this compound has been derivatized with O-benzylhydroxylamine for pre-column high-performance liquid chromatography (HPLC) analysis. csic.es This process involves incubating the keto acid with an O-benzylhydroxylamine hydrochloride solution, leading to the formation of the corresponding oxime, which can then be quantified. csic.es

Oximes derived from 2-oxoacids are also valuable precursors for the synthesis of nitrones, which are important 1,3-dipoles used in cycloaddition reactions. Research on analogous compounds, such as 2-cyclohexyl-2-oxoacetic acid, has demonstrated that their oximes can be converted into oxa-cyclic nitrones through gold(I)-catalyzed 1,3-azaprotio transfer reactions. pku.edu.cn This suggests a viable pathway for transforming oximes of this compound into complex heterocyclic nitrone structures. pku.edu.cnresearchgate.net The configuration of the oxime (E- or Z-isomer) can be crucial for the success of such transformations. pku.edu.cn

Table 1: Oxime Formation from this compound

| Reactant | Reagent | Product Type | Application |

| This compound | O-benzylhydroxylamine hydrochloride | O-benzyl oxime | HPLC Analysis csic.es |

| This compound | Hydroxylamine | Oxime | Intermediate for Nitrone Synthesis pku.edu.cncore.ac.uk |

The synthesis of enantiomerically pure or enriched compounds is a central goal in modern organic chemistry, and this compound serves as a substrate in certain chiral derivatization strategies.

One approach involves the use of chiral catalysts in asymmetric synthesis. Research has shown that this compound can be used as a precursor in stereochemical studies employing chiral pyridoxamine (B1203002) catalysts, achieving moderate enantiomeric excess (52% ee) in model transamination reactions. This demonstrates its utility as a starting material for probing the effectiveness of chiral catalytic systems.

Another strategy involves derivatization with a chiral reagent to form diastereomers that can be separated using standard chromatographic techniques, such as HPLC. This method is widely applied for the analysis of the stereoisomer composition of natural products. nih.gov Chiral derivatization reagents containing fluorescent tags can be particularly effective, allowing for highly sensitive detection of the separated diastereomers at femtomole levels. nih.gov While not specifically detailed for this compound in the reviewed literature, this represents a standard and powerful methodology for resolving chiral compounds of its class.

Table 2: Chiral Derivatization Strategies

| Strategy | Description | Example/Application |

| Asymmetric Catalysis | Use of a chiral catalyst to convert the prochiral keto acid into a chiral product with a preference for one enantiomer. | Asymmetric synthesis using chiral pyridoxamine catalysts to produce chiral amino acids. |

| Diastereomer Formation | Reaction with a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated and analyzed. | HPLC separation of chiral compounds after reaction with reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. nih.gov |

As a bifunctional molecule, this compound is a valuable building block for constructing more complex organic structures, including heterocyclic systems and chiral multifunctional compounds. ub.edu

Ketoacids are well-established precursors in multicomponent reactions (MCRs) for the efficient synthesis of diverse heterocyclic libraries. whiterose.ac.uknih.gov The reactivity of the ketone and carboxylic acid functionalities allows this compound to participate in reactions like the Ugi or Povarov reactions, which can generate complex lactams, quinolines, and other heterocyclic scaffolds in a single step. whiterose.ac.uknih.gov

Furthermore, the derivatization of this compound into nitrones, as discussed previously, directly leads to the formation of heterocyclic rings. pku.edu.cn The resulting cyclic nitrones can then undergo further transformations, such as 1,3-dipolar cycloadditions, to create highly substituted, polycyclic nitrogen- and oxygen-containing molecules. researchgate.netcore.ac.uk The synthesis of oxa-cyclic nitrones from the closely related 2-cyclohexyl-2-oxoacetic acid highlights this potential. pku.edu.cn These heterocyclic structures are prevalent in pharmaceuticals and other biologically active compounds.

This compound has been identified as a substrate for aldolase (B8822740) enzymes in biocatalytic processes aimed at synthesizing chiral multifunctional compounds. ub.edu In a study utilizing metal-dependent 2-oxoacid aldolases as versatile biocatalysts, this compound was prepared and used as a substrate. csic.esub.edu Such enzymatic reactions can form carbon-carbon bonds with high stereoselectivity, providing access to complex molecules with multiple functional groups and defined stereocenters that are challenging to produce through traditional chemical methods. escholarship.org This application underscores the compound's role as a valuable precursor in biocatalytic routes to valuable chiral building blocks. csic.es

Biochemical Significance and Enzymatic Interactions of 3 Cyclohexyl 2 Oxopropanoic Acid

Role in Metabolic Pathways and Intermediary Metabolism Research

3-Cyclohexyl-2-oxopropanoic acid, also known as 3-cyclohexylpyruvic acid, is a keto acid of interest in biochemical research due to its structural similarity to natural metabolic intermediates. Its cyclohexyl group provides a unique lipophilic characteristic that influences its interactions within biological systems.

Potential as a Metabolic Intermediate Analog

The structure of this compound, featuring a cyclohexyl group attached to a propanoic acid backbone with a ketone functional group, allows it to act as an analog of natural metabolic intermediates. This characteristic makes it a valuable tool in studying metabolic pathways. By introducing this analog, researchers can investigate the specificity and mechanisms of enzymes and transport proteins involved in intermediary metabolism. The steric hindrance provided by the cyclohexyl group can also be used to probe the active sites of enzymes, providing insights into their structural and functional properties.

Analogous Roles in Pyruvate (B1213749) and Alpha-Keto Acid Metabolism

This compound serves as an analog for pyruvate and other α-keto acids, which are central molecules in cellular metabolism. wikipedia.orgconsensus.app Pyruvate is the end product of glycolysis and a starting point for the citric acid cycle, gluconeogenesis, and amino acid synthesis. wikipedia.org α-Keto acids are involved in the biosynthesis and degradation of amino acids through transamination reactions. nih.govmdpi.com

Due to its structural resemblance, this compound can be used to study the enzymes that catalyze reactions involving pyruvate and α-keto acids. For instance, it can be a substrate or inhibitor for dehydrogenases and transaminases, helping to elucidate their substrate specificity and reaction mechanisms. wpmucdn.comnih.gov The transport of α-keto acid analogs across biological membranes, such as the blood-brain barrier, has been studied, revealing that these compounds can utilize carrier-mediated transport systems. nih.gov

Enzyme Substrate Specificity and Catalysis Studies

The unique structure of this compound makes it a valuable substrate in studies of enzyme specificity and biocatalysis.

Investigations with 2-Oxoacid Aldolases

2-Oxoacid aldolases are enzymes that catalyze the reversible carbon-carbon bond formation between a ketone and an aldehyde. These enzymes have been investigated for their utility in synthesizing chiral compounds. ub.edu this compound has been used as a substrate in studies involving these aldolases to explore their substrate scope and stereoselectivity. ub.edu

Stereoselective Biocatalysis and Enzyme Engineering

Stereoselective biocatalysis often employs enzymes to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. whiterose.ac.ukmdpi.com 2-Oxoacid aldolases have been the subject of enzyme engineering studies to improve their catalytic efficiency and alter their substrate specificity. By modifying the active site of these enzymes, researchers can enhance their ability to accept bulky substrates like this compound and control the stereochemical outcome of the reaction. ub.edu This approach allows for the synthesis of complex chiral molecules that would be difficult to produce through traditional chemical methods. ucl.ac.uk

D-Amino Acid Aminotransferases (D-AAT) Studies

D-Amino Acid Aminotransferases (D-AATs) are enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, producing a new D-amino acid and a new α-keto acid. nih.govmdpi.com These enzymes are significant for their role in bacterial cell wall biosynthesis and their application in the production of optically pure D-amino acids. nih.gov

Studies have utilized this compound as a substrate to investigate the activity of D-AATs. For example, an engineered D-amino acid dehydrogenase has been shown to catalyze the amination of this compound to produce D-cyclohexylalanine. wpmucdn.comthieme-connect.de This demonstrates the potential of using this keto acid in enzymatic processes to synthesize non-canonical amino acids. frontiersin.org The study of such reactions provides valuable information on the substrate tolerance and catalytic mechanism of D-AATs. nih.gov

Alpha-Keto Acid Reductase (KPR2) Substrate Profiling

Alpha-keto acid reductases are a class of enzymes that catalyze the reduction of α-keto acids to their corresponding α-hydroxy acids. A notable example is the ketopantoate reductase 2 (KPR2) from Pseudomonas aeruginosa (PaKPR2), which has been studied for its broad substrate specificity. Research has shown that a duplicated gene for ketopantoate reductase in P. aeruginosa, denoted as PanE2, has evolved to lose its activity against its natural substrate, ketopantoate, while gaining the ability to act on various other α-keto acids. biorxiv.orgbiorxiv.org

An investigation into the substrate scope of PaKPR2 involved testing a panel of fourteen different α-keto acid substrates. biorxiv.org These substrates were broadly categorized into two groups, with the first group comprising human metabolites. The study revealed that PaKPR2 exhibits low to moderate efficiencies against several of these compounds, including pyruvate, glyoxylate, ketobutyrate, ketovalerate, ketoisocaproate, and 3-methyl-2-ketopentanoate (also known as keto-isoleucine). biorxiv.org However, the enzyme showed no activity towards ketopantoate, indole (B1671886) glyoxylate, or indole pyruvate. biorxiv.org

While direct substrate profiling of this compound with PaKPR2 is not explicitly detailed in the available research, the established promiscuity of the enzyme towards various α-keto acids with different side chains (from simple methyl groups to larger, branched structures like isocaproate) suggests a potential for interaction. The active site of PaKPR2 has been described as a two-sided pocket, with substrate entry regulated by a molecular gate, which may accommodate a range of structures. biorxiv.orgbiorxiv.org For instance, the binding of 3-methyl-2-ketopentanoate in the active site is stabilized by multiple hydrogen bonds with surrounding amino acid residues such as Tyr 263, Asn 200, and Lys 196. biorxiv.org Given the structural similarity of this compound to successfully profiled substrates, it is plausible that it could also serve as a substrate for KPR2, although empirical kinetic data would be required for confirmation.

Table 1: Substrate Profile of P. aeruginosa KPR2 (PanE2)

| Substrate | Activity |

| Glyoxylic acid | Low to Moderate |

| Pyruvic acid | Low to Moderate |

| Ketobutyrate | Low to Moderate |

| Ketovalerate | Low to Moderate |

| Ketoisocaproic acid | Low to Moderate |

| 3-Methyl-2-ketopentanoate | Low to Moderate |

| Phenyl glyoxylate | Low to Moderate |

| Phenyl pyruvate | Low to Moderate |

| Ketopantoate | No Activity |

| Indole glyoxylate | No Activity |

| Indole pyruvate | No Activity |

| Data derived from studies on PaKPR2 which tested a range of α-keto acid substrates. biorxiv.org |

Influence on Enzymatic Reaction Kinetics and Mechanisms

The chemical structure of this compound, featuring a reactive α-keto acid moiety, allows it to participate in various enzymatic reactions, influencing their kinetics and mechanisms. Enzymes that interact with this compound often belong to the classes of dehydrogenases and transaminases, which are pivotal in metabolic pathways. wpmucdn.comdiva-portal.orgmbl.or.kr

A significant example of its role as an enzymatic substrate is in the synthesis of D-cyclohexylalanine. An engineered meso-diaminopimelate D-dehydrogenase (DAPDH) has been shown to catalyze the reductive amination of this compound. wpmucdn.com In this reaction, the enzyme utilizes ammonia (B1221849) as the amino donor and NADPH as the cofactor to convert the α-keto acid into the corresponding D-amino acid. wpmucdn.com The mechanism of such amino acid dehydrogenases typically involves the formation of an imine intermediate from the α-keto acid and ammonia, which is then stereoselectively reduced by the hydride transfer from NADPH or NADH. wpmucdn.com To drive the reaction to completion, a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is often employed. wpmucdn.com

The kinetics of such enzymatic reactions are governed by the concentrations of the substrate, cofactor, and the enzyme itself, following Michaelis-Menten or, in the case of multiple substrates, more complex models like a ternary-complex mechanism. wpmucdn.com In a ternary-complex mechanism, both substrates (the α-keto acid and the cofactor) bind to the enzyme simultaneously to form an E-substrate-cofactor complex before the catalytic reaction proceeds. wpmucdn.com

Furthermore, α-keto acids like this compound are central to the ping-pong bi-bi mechanism of transaminases (also known as aminotransferases). diva-portal.orgmbl.or.kr In this two-part reaction, the enzyme first binds an amino donor, converting it to its corresponding keto acid and forming a pyridoxamine-5'-phosphate (PMP) intermediate. In the second part, the enzyme-PMP complex binds an α-keto acid (the amino acceptor), such as this compound, and transfers the amino group to it, generating a new amino acid and regenerating the enzyme's original pyridoxal-5'-phosphate (PLP) form. mbl.or.kr The efficiency and kinetics of this transamination are highly dependent on the specific transaminase and its affinity for the bulky cyclohexyl side chain of the substrate.

Advanced Analytical Research Methodologies for Characterization in Chemical and Biochemical Studies

Spectroscopic Characterization Techniques for Synthesized Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural confirmation of 3-Cyclohexyl-2-oxopropanoic acid. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework. csic.es

In ¹H NMR spectroscopy, the protons of the cyclohexyl group typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.1 and 1.9 ppm. The protons on the carbon adjacent to the keto group are observed further downfield, around δ 2.5–3.0 ppm. More specific data indicates the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group resonate at approximately δ 2.82 ppm as a doublet, while the various protons of the cyclohexyl ring appear as multiplets between δ 0.93 and 2.04 ppm. amazonaws.com

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the keto and carboxylic acid groups exhibiting characteristic chemical shifts in the downfield region. The keto carbonyl carbon (C=O) is typically found at δ ~195.3-208 ppm, and the carboxylic acid carbonyl carbon (COOH) resonates around δ ~159.3-160.5 ppm. The carbons of the cyclohexyl ring appear in the more shielded region of the spectrum, generally between δ 25 and 35 ppm, with specific shifts reported at δ 25.8, 25.9, 33.0, 33.6, and 44.8 ppm. amazonaws.com Two-dimensional NMR techniques, such as COSY and HSQC, are also employed for a full characterization of the compound. csic.es

Table 1: Representative NMR Spectroscopic Data for this compound

| Technique | Key Signals (δ ppm) | Assignment |

| ¹H NMR | 2.80 - 2.82 (d) | CH₂ adjacent to keto group |

| 0.92 - 2.04 (m) | Cyclohexyl protons | |

| ¹³C NMR | 195.3 - 208 | Keto carbonyl carbon |

| 159.3 - 160.5 | Carboxylic acid carbonyl carbon | |

| 25.8 - 44.8 | Cyclohexyl carbons |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. csic.esamazonaws.comub.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption bands are associated with the carbonyl groups. A strong, sharp peak corresponding to the C=O stretch of the α-keto group is typically observed around 1727 cm⁻¹. amazonaws.com The carboxylic acid functional group gives rise to two characteristic absorptions: a very broad O-H stretch, which often spans a wide range from 2500 to 3300 cm⁻¹, and a C=O stretch that can overlap with the keto absorption, also appearing in the region of 1710-1730 cm⁻¹. The presence of the cyclohexyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2925 cm⁻¹) and C-H bending vibrations around 1449 cm⁻¹. amazonaws.com

Table 2: Key Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3710 | O-H stretch | Carboxylic acid |

| 2925 | C-H stretch | Cyclohexyl group |

| 1727 | C=O stretch | α-Keto group |

| 1710 - 1730 | C=O stretch | Carboxylic acid |

| 1449 | C-H bend | Cyclohexyl group |

Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., neat, KBr pellet). Data sourced from available literature. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 170.21 g/mol .

In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+), the compound is often detected as a sodium adduct, [M+Na]⁺, with a calculated m/z of 193.0841, and an experimentally found value of around 193.0836. amazonaws.com Under electron ionization (EI) conditions, a molecular ion peak at m/z = 170 would be expected, corresponding to the molecular weight. Common fragmentation pathways for α-keto acids include the loss of carbon dioxide (CO₂) from the carboxylic acid group, which would result in a fragment ion at m/z = 126. Further fragmentation of the cyclohexyl ring and the propanoic acid chain can also occur, providing additional structural information.

Chromatographic Purification and Analysis in Research

Chromatographic techniques are essential for both the purification of synthesized this compound and for the analysis of its purity and the progress of reactions involving it. csic.es

For purification, column chromatography using silica (B1680970) gel is a common method. csic.esamazonaws.com A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed to elute the compound from the column. amazonaws.com Thin-layer chromatography (TLC) is used to monitor the progress of the purification, often with visualization under UV light or by staining with a reagent like ceric ammonium (B1175870) molybdate. csic.es

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. csic.es Reversed-phase HPLC, using a C18 column, is frequently utilized. A typical mobile phase consists of a gradient system of water and acetonitrile, both containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape. Detection is commonly performed using a UV detector, often at a wavelength of 215 nm. csic.es Chiral HPLC can also be employed to separate and quantify enantiomers if the compound is synthesized in a chiral form or used in stereoselective reactions. csic.esamazonaws.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography is a definitive method for determining the precise three-dimensional structure of its solid-state derivatives. csic.esrsc.org This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The absolute stereochemistry of chiral derivatives of this compound can be determined by X-ray diffraction analysis. csic.es For instance, the crystal structure of a derivative can confirm the configuration at stereogenic centers. In general, studies on structurally related α-keto acid derivatives reveal important details about their solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. acs.orgresearchgate.netgoogle.com For example, analysis of related compounds has shown that the cyclohexyl ring often adopts a chair conformation to minimize steric strain. The data obtained from X-ray crystallography is invaluable for understanding enzyme-inhibitor interactions and for structure-based drug design. acs.org

Future Research Avenues and Prospects for 3 Cyclohexyl 2 Oxopropanoic Acid

Elucidation of Comprehensive Biological Roles and Pathways

The biological activities of 3-Cyclohexyl-2-oxopropanoic acid and its potential interactions with cellular pathways are areas ripe for in-depth investigation. While it is known to interact with molecular targets like enzymes and receptors, the specifics of these interactions are not fully understood. Future research should aim to delineate its precise mechanisms of action, which could involve the inhibition or activation of key enzymes.

A critical area of future study is its role in metabolic pathways. The structural similarity of its derivatives to fatty acids suggests a potential role in lipid metabolism. Investigating how this compound and its metabolites influence metabolic signaling cascades, such as those regulated by kinases like phosphoinositide 3-kinases (PI3Ks), could reveal novel therapeutic targets for metabolic disorders. google.com Furthermore, exploring its involvement in signal transduction pathways could uncover its impact on a wide range of cellular processes, from cell proliferation to differentiation. google.com

Systematic screening against a broad panel of enzymes and receptors would be a crucial first step. This could be followed by detailed kinetic and structural studies to understand the binding modes and functional consequences of these interactions. Metabolomic and proteomic approaches could then be employed to map the downstream effects of this compound on cellular networks, providing a comprehensive picture of its biological roles.

Development of Novel Biocatalytic Applications and Enzyme Evolution Studies

The use of biocatalysts in chemical synthesis offers significant advantages in terms of sustainability and selectivity. ucl.ac.uk Future research should focus on harnessing enzymes for the production and transformation of this compound. Transaminases, for instance, are powerful tools for the synthesis of chiral amines from ketones and could be explored for the asymmetric amination of this compound to produce chiral amino acids. whiterose.ac.ukmbl.or.kr

Directed evolution studies could play a pivotal role in developing enzymes with enhanced activity, stability, and substrate specificity for this compound and its derivatives. nih.gov By creating and screening libraries of enzyme variants, it may be possible to tailor biocatalysts for specific industrial applications. For example, evolving aldolases to accept this compound as a substrate could open up new routes to complex, poly-functionalized molecules. nih.gov

Furthermore, the development of multi-enzyme cascade reactions involving this compound as a substrate or intermediate could lead to more efficient and atom-economical synthetic processes. nih.gov These cascades could be designed to produce high-value chemicals, such as pharmaceuticals or fine chemicals, in a single pot, minimizing waste and purification steps. ucl.ac.uk

| Enzyme Class | Potential Application with this compound | Desired Outcome |

| Transaminases | Asymmetric amination | Synthesis of chiral amino acids |

| Aldolases | Carbon-carbon bond formation | Synthesis of complex poly-functionalized molecules |

| Dehydrogenases | Reduction of the keto group | Production of chiral hydroxy acids |

| Decarboxylases | Removal of the carboxyl group | Synthesis of cyclohexyl-containing ketones |

Advanced Synthetic Methodologies for Enantioselective Production

The development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is crucial for its application in stereospecific synthesis and as a chiral building block. While some synthetic routes exist, there is a need for more advanced and scalable methodologies.

Future research should focus on the development of novel catalytic asymmetric methods. This could involve the use of chiral metal catalysts or organocatalysts to control the stereochemistry of key bond-forming reactions. For example, asymmetric aldol (B89426) reactions or Michael additions could be employed to construct the chiral center with high enantioselectivity. rsc.org

The exploration of flow chemistry for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and process control. whiterose.ac.uk Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

Furthermore, the development of multicomponent reactions (MCRs) involving this compound could provide a rapid and efficient means of generating molecular diversity. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a powerful tool for drug discovery and materials science. whiterose.ac.uk

| Synthetic Approach | Key Advantage | Potential Application |

| Catalytic Asymmetric Synthesis | High enantioselectivity | Production of single enantiomers for pharmaceutical applications |

| Flow Chemistry | Improved safety, scalability, and control | Industrial-scale production |

| Multicomponent Reactions | Rapid generation of molecular diversity | Drug discovery and library synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexyl-2-oxopropanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a two-step reaction starting from intermediate (1e). The first step involves alkylation under controlled conditions (e.g., solvent, temperature), followed by hydrolysis and decarboxylation. Key parameters for optimization include:

- Temperature : Lower temperatures (-20°C) minimize side reactions during alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Recrystallization or chromatography ensures high purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | (1e), NaH, DMF | 65–70 | 90 |

| 2 | Hydrolysis (acidic) | 85–90 | 95 |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Key spectral data include:

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (keto group adjacent protons).

- ¹³C NMR : Carbonyl signals at δ 205–210 ppm (keto group), cyclohexyl carbons at δ 25–35 ppm .

- Analytical Workflow :

Dissolve in deuterated solvent (e.g., CDCl₃).

Compare observed shifts to literature values.

Confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. What role does this compound play in biocatalytic aldol reactions?

- Methodological Answer : The compound serves as a substrate for metal-dependent 2-oxoacid aldolases, enabling stereoselective C–C bond formation. Key considerations:

- Enzyme Selection : Use aldolases with broad substrate specificity (e.g., from E. coli).

- Reaction Setup : Buffer (pH 7–8), cofactors (e.g., Zn²⁺), and incubation at 30–37°C.

- Product Analysis : Chiral HPLC or enzymatic assays validate stereochemistry .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Steps include:

Optimize geometry of the keto-enol tautomer.

Calculate Fukui indices to identify electrophilic sites.

Simulate reaction pathways (e.g., with methylamine as a nucleophile).

- Key Insight : The keto form predominates, making the α-carbon highly electrophilic for substitutions .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer :

- Solvent Effects : Nonpolar solvents (e.g., toluene) stabilize the keto form, while polar solvents (e.g., water) promote enolization.

- pH Dependence : At pH < 4, protonation of the carbonyl group reduces enol stability.

- Experimental Validation : Conduct UV-Vis spectroscopy (λ = 250–300 nm) to monitor enol-keto equilibrium shifts .

Contradictions and Limitations

- Synthetic Yield Variability : reports yields of 65–90%, but discrepancies may arise from impurities in starting materials or suboptimal catalysis.

- Biocatalytic Applications : While aldolase compatibility is demonstrated , enzyme engineering may be required for non-natural substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.